2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

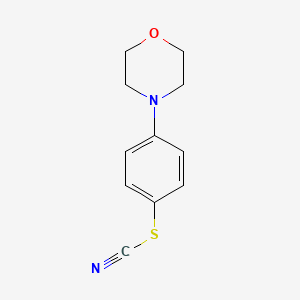

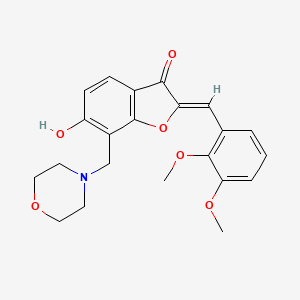

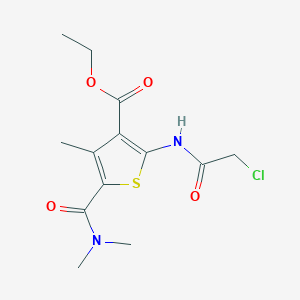

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is a chemical compound with the molecular formula C11H5ClF3NO2 . It has a molecular weight of 275.61 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde and related analogs has been a subject of research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Molecular Structure Analysis

The molecular structure of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is planar . The InChI code for the compound is 1S/C11H5ClF3NO2/c12-10-7 (5-17)3-6-1-2-8 (4-9 (6)16-10)18-11 (13,14)15/h1-5H .Chemical Reactions Analysis

The chemical reactions of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde involve the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is a solid compound . It has a molecular weight of 275.61 . More detailed physical and chemical properties like melting point, boiling point, and density are not available in the retrieved sources .科学的研究の応用

Heterocyclic Compound Significance

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde belongs to the class of quinoline derivatives, a group of heterocyclic compounds of significant interest due to their broad spectrum of biological and chemical properties. Quinolines and their derivatives have been extensively studied for their potential in various scientific and industrial applications, including as dyes, pharmaceuticals, and corrosion inhibitors.

Biological Activities and Applications

Quinoline derivatives, including 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde, have been recognized for their wide range of biological activities. These compounds have been investigated for their antimicrobial, anticancer, antimalarial, and antifungal properties, among others. The versatility of quinoline derivatives in medicinal chemistry stems from their ability to interact with biological systems in diverse ways, leading to their application in drug development and therapeutic interventions.

Role in Corrosion Inhibition

Apart from their biological significance, quinoline derivatives are also known for their application in the field of corrosion inhibition. These compounds exhibit a remarkable ability to protect metals from corrosion, particularly in harsh environments. The presence of functional groups such as trifluoromethoxy in the quinoline structure enhances their ability to form stable chelating complexes with metallic surfaces, thereby preventing corrosion. This property is of great value in industries where metal longevity and integrity are crucial.

Synthetic and Green Chemistry Applications

The synthesis and functionalization of quinoline derivatives are areas of ongoing research, with a focus on developing more efficient and environmentally friendly methodologies. Green chemistry approaches to quinoline synthesis aim to reduce the use of hazardous chemicals and solvents, minimizing the environmental impact of chemical processes. The synthesis of quinoline derivatives, including 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde, involves strategies that leverage sustainable practices, highlighting the role of these compounds in advancing green chemistry initiatives.

References

Aastha Pareek and Dharma Kishor. AN INSIGHT FEATURES OF QUINOXALINE: A SHORT REVIEW. International journal of pharma and bio sciences. Consensus.

C. Verma, M. Quraishi, E. Ebenso. Quinoline and its derivatives as corrosion inhibitors: A review. Surfaces and Interfaces. Consensus.

J. Segura, Rafael Juárez, M. Ramos, C. Seoane. Hexaazatriphenylene (HAT) derivatives: from synthesis to molecular design, self-organization and device applications. Chemical Society reviews. Consensus.

Safety and Hazards

特性

IUPAC Name |

2-chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-1-2-8(4-9(6)16-10)18-11(13,14)15/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVACEIOQUUWABM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)

![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2587185.png)

![2-(4-Fluorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2587187.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2587188.png)

![Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2587191.png)